N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloropyridine moiety and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the reaction of 5-chloropyridine-2-amine with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-4-phenylbenzamide: Shares the chloropyridine moiety but differs in the benzamide structure.
N-(5-chloropyridin-2-yl)-4-(pentanoylamino)benzamide: Similar chloropyridine moiety with a different amide structure.
Uniqueness
N~4~-(5-chloropyridin-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its combination of a piperidine ring with a chloropyridine moiety and dimethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-N-(5-chloropyridin-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-18(2)14(21)19-7-5-10(6-8-19)13(20)17-12-4-3-11(15)9-16-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQOASFTVXJAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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